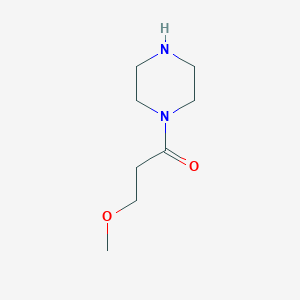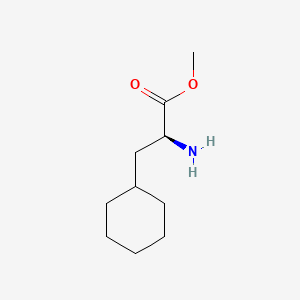
1-Methylpyridin-1-ium bromide
描述
1-Methylpyridin-1-ium bromide is a quaternary ammonium salt with the chemical formula C6H8BrN. It is the N-methylated derivative of pyridine and is often used in various chemical and industrial applications due to its unique properties. This compound is known for its role in organic synthesis and as a precursor in the preparation of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
1-Methylpyridin-1-ium bromide can be synthesized by treating pyridine with methyl bromide. The reaction typically occurs in an anhydrous solvent such as acetone and is carried out under reflux conditions. The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{Br} \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+\text{Br}- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
1-Methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: N-Methylpyridinium N-oxide.
Reduction: N-Methylpyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学研究应用
1-Methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Medicine: Studied for its role in the development of new pharmaceuticals and as a potential therapeutic agent.
Industry: Used in the production of ionic liquids and as an intermediate in the manufacture of various industrial chemicals.
作用机制
The mechanism of action of 1-Methylpyridin-1-ium bromide involves its interaction with various molecular targets and pathways. In biological systems, it is known to induce phase II detoxifying enzymes via the Nrf2/ARE pathway, which plays a role in its potential anti-carcinogenic effects . The compound’s quaternary ammonium structure allows it to interact with cellular components and influence various biochemical processes.
相似化合物的比较
Similar Compounds
3-Hydroxy-1-methylpyridin-1-ium bromide: Another quaternary ammonium salt with similar properties but with a hydroxyl group at the 3-position.
N-Methylpyridinium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
1-Methylpyridin-1-ium bromide is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to form stable ionic liquids and its potential biological activity make it distinct from other similar compounds.
属性
IUPAC Name |
1-methylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDKNKIQGBNMKG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482282 | |
| Record name | 1-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-76-7 | |
| Record name | 1-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)




